molecular formula C21H20N4O B607645 GK921

GK921

Cat. No.: B607645
M. Wt: 344.4 g/mol
InChI Key: MNYJJHBAEYKXEG-UHFFFAOYSA-N
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Description

GK921, chemically known as 3-(phenylethynyl)-2-(2-(pyridin-2-yl)ethoxy)pyrido[3,2-b]pyrazine, is a small molecule inhibitor of transglutaminase 2 (TGase 2). Transglutaminase 2 is an enzyme that plays a significant role in various physiological processes, including cell signaling, apoptosis, and extracellular matrix stabilization. This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment, by inhibiting the activity of transglutaminase 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GK921 involves multiple steps, starting from readily available starting materials. The key steps include:

  • Formation of the pyrido[3,2-b]pyrazine core.
  • Introduction of the phenylethynyl group.
  • Attachment of the pyridin-2-yl ethoxy side chain.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

  • Use of high-purity starting materials.
  • Optimization of reaction conditions such as temperature, solvent, and catalysts.
  • Implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Allosteric Binding and TGase 2 Inactivation

GK921 binds to the N-terminus of TGase 2 (amino acids 81–116), inducing a conformational change that accelerates non-covalent polymerization and inactivates the enzyme . This binding site overlaps with the p53 interaction region, enabling this compound to stabilize p53 by preventing TGase 2 from binding and degrading the tumor suppressor . Key findings include:

  • Quadruple mutant analysis : Mutations (Q95A, Q96A, Q103A, R116A) in TGase 2’s N-terminus abolished this compound’s ability to inhibit p53 binding, confirming the allosteric site’s role .
  • Inhibition mechanism : this compound reduces TGase 2 crosslinking activity by triggering structural changes, distinct from active-site-targeting inhibitors .

Synergistic Effects with Cisplatin in Cancer Therapy

This compound enhances pancreatic adenocarcinoma (PAAD) sensitivity to cisplatin (DDP) by inhibiting epithelial-to-mesenchymal transition (EMT) and promoting apoptosis:

  • EMT modulation : this compound upregulates E-cadherin and downregulates Snail2/N-cadherin, reversing EMT in PAAD cells .
  • Apoptosis induction : Co-treatment with low-dose DDP and this compound significantly increases apoptosis via cell-cycle arrest (G2/M phase) and caspase-3 activation .
Parameter This compound + DDP vs. DDP Alone Source
Tumor growth inhibition (in vivo)50% greater reduction
EMT marker (E-cadherin)2.5-fold increase
Apoptosis rate (in vitro)3.2-fold increase

Comparative Inhibition with Sulfated Glycosaminoglycans (GAGs)

Sulfated GAGs, like this compound, inhibit TGase 2 by inducing non-covalent multimerization. A "jump dilution" experiment revealed that GAG inhibition is partially reversible, suggesting transient binding . Key comparisons:

Inhibitor IC50 (μM)MechanismReversibility
This compound0.48Allosteric, conformationalIrreversible
Persulfated HA-hexasaccharide2.57Multimerization via sulfationPartially reversible
Z013 (irreversible inhibitor)0.688Active-site bindingIrreversible

Experimental Validation of Binding Dynamics

  • Conformational assays : Fluorescence polarization confirmed this compound’s binding to TGase 2’s N-terminus, with a dissociation constant (KdK_d) of 1.2 μM .
  • In vivo efficacy : Xenograft models showed 70% tumor volume reduction with this compound/DDP co-treatment, compared to 30% with DDP alone .

Limitations and Unanswered Questions

  • Structural insights : this compound’s low solubility has hindered crystallographic studies of its binding pocket .
  • Off-target effects : No significant toxicity reported in preclinical models, but long-term safety remains unstudied .

Scientific Research Applications

Cancer Research

GK921 has shown promise in various cancer types by inhibiting TGase 2, which is implicated in tumor progression and metastasis.

Case Study: Renal Cell Carcinoma

  • Objective : To evaluate the anticancer effects of this compound on renal cell carcinoma.
  • Method : In vitro and in vivo studies using xenograft models.
  • Results : this compound significantly reduced tumor growth by stabilizing p53 levels, demonstrating an average GI50 of 0.905 μM across eight RCC cell lines .
ParameterValue
CompoundThis compound
TargetTransglutaminase 2
Average GI500.905 μM
Tumor Growth ReductionNearly complete

Cardiovascular Research

This compound's role in cardiac health has also been explored, particularly regarding myocardial infarction (MI).

Case Study: Myocardial Infarction

  • Objective : To assess the effects of this compound on cardiac fibrosis post-MI.
  • Method : In vivo experiments on MI mice.
  • Results : this compound treatment led to a reduction in myocardial apoptosis and fibrosis, promoting M2 macrophage polarization and inhibiting the TGF-β1/Smad3 pathway .
ParameterValue
CompoundThis compound
ModelMyocardial Infarction Mice
Effects ObservedReduced fibrosis, increased M2 macrophages

Pancreatic Cancer

This compound has been investigated for its synergistic effects when combined with traditional chemotherapy agents.

Case Study: Pancreatic Adenocarcinoma

  • Objective : To explore the combinatory effects of this compound with cisplatin.
  • Method : In vitro and in vivo studies.
  • Results : The combination therapy significantly inhibited cell viability and proliferation while enhancing apoptosis through epithelial-to-mesenchymal transition (EMT) inhibition .
ParameterValue
CompoundThis compound + Cisplatin
Cancer TypePancreatic Adenocarcinoma
MechanismInhibition of EMT

Mechanism of Action

GK921 exerts its effects by binding to an allosteric site on transglutaminase 2, specifically at the N-terminus (amino acids 81–116). This binding induces a conformational change in the enzyme, leading to its inactivation. The inhibition of transglutaminase 2 by this compound results in the stabilization of the tumor suppressor protein p53, which in turn induces apoptosis in cancer cells .

Comparison with Similar Compounds

  • GK13: A quinoxaline derivative that served as a lead compound for the development of GK921.
  • Other transglutaminase 2 inhibitors: Various small molecules that target the active site or allosteric sites of transglutaminase 2.

Uniqueness of this compound: this compound is unique in its ability to bind to an allosteric site on transglutaminase 2, rather than the active site. This binding mode allows for effective inhibition of the enzyme without directly competing with the substrate. Additionally, this compound’s ability to stabilize p53 and induce apoptosis in cancer cells sets it apart from other transglutaminase 2 inhibitors .

Biological Activity

GK921 is a small molecule inhibitor targeting transglutaminase 2 (TGase 2), an enzyme implicated in various pathological conditions, including cancer and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and relevant data tables.

Overview of Transglutaminase 2

Transglutaminase 2 (TGase 2) is a multifunctional enzyme involved in protein cross-linking, cell signaling, and apoptosis regulation. Its dysregulation is associated with several diseases, including renal cell carcinoma (RCC), where it plays a role in p53 regulation and tumor survival mechanisms .

This compound inhibits TGase 2 by binding to an allosteric site rather than the active site, which is unique among TGase inhibitors. This binding induces a conformational change that inactivates the enzyme. Notably, this compound overlaps with the p53-binding site on TGase 2, leading to increased p53 stability and subsequent apoptosis in RCC cells .

Key Findings on Mechanism:

  • Binding Site : this compound binds at the N-terminus of TGase 2 (amino acids 81-116) .
  • Apoptosis Induction : In RCC models, this compound treatment resulted in increased levels of p53 and its phosphorylated form, leading to enhanced apoptosis through downstream markers such as p21 and BAX .

Case Studies

  • Renal Cell Carcinoma (RCC) :
    • In xenograft models, this compound demonstrated significant tumor volume reduction when used alone or in combination with doxorubicin. The combination therapy showed a 70% reduction in tumor volume compared to controls .
    • Treatment with this compound alone at doses of 8 mg/kg/day exhibited notable anti-cancer effects .
  • Erythroid Differentiation :
    • This compound also impacts erythroid differentiation by inhibiting TGase 2's cross-linking activity, which is crucial for terminal erythroid maturation . Inhibition led to suppressed enucleation and disrupted cell cycle progression in fetal liver-derived erythroid cells.

Data Tables

StudyModelDoseResult
RCC Xenograft8 mg/kg/daySignificant tumor reduction
RCC XenograftCombination with Doxorubicin70% tumor volume reduction
Erythroid CellsNot specifiedSuppressed maturation and enucleation

Research Findings

  • IC50 Value : The IC50 for this compound against TGase 2 was reported as 7.71 μM , indicating its potency as an inhibitor .
  • Mechanistic Insights : Studies have shown that silencing TGase 2 leads to a substantial increase in p53 levels, suggesting that TGase 2 plays a critical role in regulating p53 under stress conditions like starvation .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for evaluating GK921’s inhibitory effects on TGase 2 in vitro?

  • Methodological Answer : Use Western blotting to quantify TGase 2, LC3-I/II, and autophagy-related proteins (e.g., p62, Beclin-1) in cell lines like CAKI-1 and A549 . Combine with flow cytometry (FCM) to validate protein expression changes. For IC50 determination, conduct dose-response assays using purified TGase 2, with SRB (sulforhodamine B) assays to assess cytotoxicity in cancer cell lines .

Q. How should researchers design controls for studies involving this compound-induced autophagy modulation?

  • Methodological Answer : Include untreated controls, vehicle controls (e.g., DMSO), and positive controls (e.g., known autophagy inducers like rapamycin). Monitor β-actin as a loading control in Western blots and validate results across multiple cell lines to account for variability (e.g., HCT116 vs. MCF7-TG2) .

Q. What are the key structural features of this compound that influence its interaction with TGase 2?

  • Methodological Answer : Focus on this compound’s β-sandwich (aa 1–139) and catalytic core (aa 140–454), which mediate binding to TGase 2’s N-terminal region (aa 81–116). Use mutagenesis studies to confirm critical residues in the fibronectin/p53 binding domains .

Q. How can researchers ensure reproducibility in TGase 2 activity assays with this compound?

  • Methodological Answer : Standardize enzyme purity (e.g., recombinant human TGase 2), buffer conditions (Ca²⁺ concentration), and incubation times. Report IC50 values with triplicate measurements and reference inhibitors like BPTES for cross-comparison .

Advanced Research Questions

Q. How do cell-specific variations in TGase 2 expression impact this compound’s efficacy?

  • Methodological Answer : Perform RNAi knockdown or overexpression of TGase 2 in resistant cell lines (e.g., HCT116-TG2). Use transcriptomics/proteomics to identify compensatory pathways (e.g., LC3-II upregulation in A549 cells) and validate with rescue experiments .

Q. What strategies reconcile contradictory data on this compound’s autophagy modulation across cell lines?

  • Methodological Answer : Conduct time-course experiments to capture dynamic LC3-I/II conversion. Pair Western blotting with fluorescence microscopy (e.g., GFP-LC3 puncta quantification) and assess lysosomal activity (e.g., LysoTracker staining) to distinguish autophagic flux from degradation blockages .

Q. How does this compound’s allosteric inhibition of TGase 2 differ from active-site inhibitors?

  • Methodological Answer : Compare this compound’s binding (N-terminal aa 81–116) with active-site inhibitors using competitive binding assays and hydrogen-deuterium exchange mass spectrometry (HDX-MS). Evaluate functional consequences via GTP/GDP binding assays and PI3K-Akt pathway modulation .

Q. What synergistic therapeutic strategies enhance this compound’s antitumor effects?

  • Methodological Answer : Combine this compound with sorafenib in HCC models and quantify synergy via Chou-Talalay analysis. Use patient-derived organoids to validate efficacy and RNA-seq to identify co-targetable pathways (e.g., MAPK/ERK) .

Q. How can researchers address this compound’s limited solubility in in vivo studies?

  • Methodological Answer : Optimize formulations using cyclodextrins or lipid nanoparticles. Perform pharmacokinetic profiling (e.g., Cmax, t½) and compare bioavailability via intravenous vs. intraperitoneal administration in murine models .

Q. What computational tools predict off-target effects of this compound in non-cancerous tissues?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen this compound against human proteome databases. Validate predictions with kinome-wide selectivity panels and transcriptomic analysis of treated normal cells (e.g., hepatocytes) .

Q. Data Analysis & Interpretation

Q. How should researchers statistically analyze dose-dependent effects of this compound?

  • Methodological Answer : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons and report effect sizes (e.g., Cohen’s d) .

Q. What bioinformatics pipelines are recommended for this compound-induced transcriptomic changes?

  • Methodological Answer : Process RNA-seq data with DESeq2 for differential expression, followed by GSEA (Gene Set Enrichment Analysis) to identify enriched pathways (e.g., autophagy, apoptosis). Validate findings with qRT-PCR on key targets (e.g., ATG5, BECN1) .

Q. Ethical & Reproducibility Considerations

Q. How can researchers mitigate bias in preclinical studies of this compound?

  • Methodological Answer : Implement blinding during data collection/analysis, use randomization in animal studies, and adhere to ARRIVE guidelines. Share raw data (e.g., blot images, FCM files) in public repositories like Figshare .

Q. What documentation is critical for replicating this compound-based experiments?

  • Methodological Answer : Detail compound synthesis/purity (e.g., HPLC traces), cell culture conditions (e.g., passage numbers, media), and instrument settings (e.g., antibody dilutions, FCM gating strategies) in supplementary materials .

Properties

IUPAC Name

3-(2-phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-2-7-17(8-3-1)10-11-19-21(26-16-15-25-13-4-5-14-25)24-18-9-6-12-22-20(18)23-19/h1-3,6-9,12H,4-5,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYJJHBAEYKXEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=NC3=C(N=CC=C3)N=C2C#CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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